molecular formula C9H8F3N3OS B2576915 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide CAS No. 10444-97-0

2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide

Cat. No. B2576915
CAS RN: 10444-97-0
M. Wt: 263.24
InChI Key: RQAKSLMECMNKGF-UHFFFAOYSA-N
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Description

“2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide” is a chemical compound that has been studied for its potential antimicrobial properties and enzyme inhibitory activities .


Synthesis Analysis

The compound can be synthesized from 4-(trifluoromethyl)benzohydrazide through three synthetic approaches . In one method, Triphenylphosphine was added to the stirred suspension of 1,2-dibromo-1,1,2,2-tetrachloroethane and N-hexyl-2-[4-(trifluoromethyl)benzoyl]-hydrazine-1-carboxamide in anhydrous MeCN at room temperature .


Chemical Reactions Analysis

The compound and its analogues have been screened for their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) via Ellman’s method . All the hydrazinecarboxamides revealed a moderate inhibition of both AChE and BuChE .

Scientific Research Applications

Synthesis of Novel Compounds

  • Darehkordi and Ghazi (2013) synthesized hydrazine and carbothioamide derivatives as important and useful monomers for various dendrimers (Darehkordi & Ghazi, 2013).
  • Ubeid, Thabet, and Abu Shuheil (2021) described the synthesis of benzimidazol-2-ylsulfanyl benzaldehyde and its carbothioamide derivatives, showcasing their potential in creating new chemical entities (Ubeid, Thabet, & Abu Shuheil, 2021).

Optimization of Detection Methods

  • Varynskyi (2018) focused on optimizing the mass spectrometric detection of hydrazides and carbothioamides, highlighting the significance of these compounds in pharmaceutical research (Varynskyi, 2018).

Biological and Therapeutic Potential

  • Ateş et al. (2018) explored the antioxidant activities of bis(thiosemicarbazone) derivatives, assessing their potential in biological applications (Ateş et al., 2018).
  • Mohamed et al. (2022) investigated benzene sulfonamide derivatives, including hydrazine-1-carbothioamide, for their anticancer effects, demonstrating the potential of these compounds in medical applications (Mohamed et al., 2022).
  • Chaves et al. (2017) studied the interaction between human albumin and potential anti-trypanosomal drugs, including derivatives of hydrazine-carbothioamide, indicating their relevance in drug discovery (Chaves et al., 2017).

Other Applications

  • Divatia et al. (2014) synthesized novel thiosemicarbazone derivatives with anti-malarial activity, showcasing the versatility of these compounds in various therapeutic areas (Divatia et al., 2014).
  • Krátký et al. (2020) designed N-alkyl derivatives of hydrazine-1-carbothioamide for antimicrobial and enzyme inhibitory activities, expanding the scope of these compounds in pharmaceutical sciences (Krátký et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system.

Mode of Action

This compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition is achieved through non-covalent interactions, where the compound is placed in close proximity to the active site triad of the enzymes . This interaction results in a decrease in the breakdown of acetylcholine, thereby increasing its availability in the nervous system.

Biochemical Pathways

The inhibition of AChE and BuChE by this compound affects the cholinergic pathway . This pathway is involved in many functions of the body, including muscle movement, breathing, heart rate, and learning and memory processes. By inhibiting AChE and BuChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of nerve impulses.

Pharmacokinetics

The compound has shown good pharmacokinetic characteristics in molecular modeling studies . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as their impact on its bioavailability, are areas of ongoing research.

Result of Action

The inhibition of AChE and BuChE by this compound leads to an increase in the concentration of acetylcholine in the synaptic cleft . This results in enhanced transmission of nerve impulses, which can affect various functions of the body, including muscle movement and cognitive processes.

Future Directions

The compounds were evaluated against Mycobacterium tuberculosis H 37 Rv and nontuberculous mycobacteria (M. avium, M. kansasii) . Reflecting these results, additional analogues of the most active carboxamide were prepared . This suggests that future research could focus on developing more potent analogues and testing their antimicrobial and enzyme inhibitory activities.

Biochemical Analysis

Biochemical Properties

2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide plays a significant role in biochemical reactions, particularly as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial for the breakdown of neurotransmitters, and their inhibition can lead to increased levels of acetylcholine and butyrylcholine in the nervous system. The compound interacts with the active sites of these enzymes, forming non-covalent bonds that inhibit their activity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of acetylcholinesterase can lead to altered neurotransmitter levels, affecting neuronal signaling and potentially leading to changes in gene expression and metabolic activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of acetylcholinesterase and butyrylcholinesterase, inhibiting their enzymatic activity . This inhibition is achieved through non-covalent interactions, which prevent the enzymes from breaking down their respective substrates. Additionally, the compound may influence gene expression by modulating signaling pathways that regulate transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity over extended periods, although its stability may vary depending on the experimental conditions . Long-term exposure to the compound can lead to sustained changes in cellular processes, including enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase and butyrylcholinesterase without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including adverse impacts on the nervous system and other physiological functions . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of acetylcholinesterase and butyrylcholinesterase affects the metabolic flux of neurotransmitters, leading to altered levels of acetylcholine and butyrylcholine . Additionally, the compound may interact with other metabolic enzymes, influencing the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .

properties

IUPAC Name

[[4-(trifluoromethyl)benzoyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3OS/c10-9(11,12)6-3-1-5(2-4-6)7(16)14-15-8(13)17/h1-4H,(H,14,16)(H3,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAKSLMECMNKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=S)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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